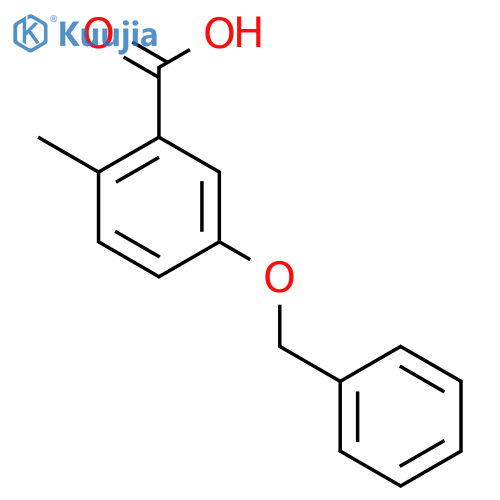Cas no 1034026-17-9 (5-(Benzyloxy)-2-methylbenzoic acid)
5-(ベンジルオキシ)-2-メチル安息香酸は、有機合成化学において有用な中間体です。ベンゼン環にベンジルオキシ基とメチル基が置換した構造を持ち、医薬品や機能性材料の合成原料として活用されます。特に、ベンジルオキシ基の保護基としての特性や、カルボキシル基の反応性を活かした誘導体化が可能です。高い純度と安定性を備えており、精密合成における再現性の高い反応を実現します。また、結晶性が良好なため取り扱いが容易で、保管安定性にも優れています。

1034026-17-9 structure
商品名:5-(Benzyloxy)-2-methylbenzoic acid
CAS番号:1034026-17-9
MF:C15H14O3
メガワット:242.269864559174
MDL:MFCD19252312
CID:2190599
5-(Benzyloxy)-2-methylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 5-(Benzyloxy)-2-methylbenzoic acid
- YHBDGPJMDIUEEG-UHFFFAOYSA-N
-
- MDL: MFCD19252312
- インチ: 1S/C15H14O3/c1-11-7-8-13(9-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)
- InChIKey: YHBDGPJMDIUEEG-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C1C=CC(C)=C(C(=O)O)C=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 271
- トポロジー分子極性表面積: 46.5
5-(Benzyloxy)-2-methylbenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB518130-1 g |
5-(Benzyloxy)-2-methylbenzoic acid |
1034026-17-9 | 1g |
€719.40 | 2023-04-17 | ||
| abcr | AB518130-1g |
5-(Benzyloxy)-2-methylbenzoic acid; . |
1034026-17-9 | 1g |
€658.60 | 2025-03-19 | ||
| abcr | AB518130-500mg |
5-(Benzyloxy)-2-methylbenzoic acid; . |
1034026-17-9 | 500mg |
€486.50 | 2025-03-19 | ||
| Aaron | AR021QVQ-500mg |
5-(benzyloxy)-2-methylbenzoic acid |
1034026-17-9 | 95% | 500mg |
$543.00 | 2025-02-12 | |
| abcr | AB518130-250mg |
5-(Benzyloxy)-2-methylbenzoic acid; . |
1034026-17-9 | 250mg |
€355.30 | 2025-03-19 | ||
| Aaron | AR021QVQ-250mg |
5-(Benzyloxy)-2-methylbenzoic acid |
1034026-17-9 | 250mg |
$505.00 | 2023-12-16 | ||
| abcr | AB518130-500 mg |
5-(Benzyloxy)-2-methylbenzoic acid |
1034026-17-9 | 500MG |
€528.60 | 2023-04-17 |
5-(Benzyloxy)-2-methylbenzoic acid 関連文献
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
1034026-17-9 (5-(Benzyloxy)-2-methylbenzoic acid) 関連製品
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1034026-17-9)5-(Benzyloxy)-2-methylbenzoic acid

清らかである:99%/99%/99%
はかる:250mg/500mg/1g
価格 ($):236.0/323.0/440.0